![molecular formula C20H29FN2O4 B3970937 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970937.png)
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate, also known as Lu AF35700, is a novel compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of selective serotonin receptor 7 (5-HT7) antagonists and has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate is believed to be through its selective antagonism of the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep. Antagonism of the 5-HT7 receptor has been shown to have antidepressant, anxiolytic, and antipsychotic effects in preclinical models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In a study published in the European Journal of Pharmacology, this compound AF35700 was found to increase the levels of the neurotransmitters dopamine and norepinephrine in the prefrontal cortex of rats, indicating its potential use in the treatment of depression and attention-deficit/hyperactivity disorder. The compound has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate is its high selectivity for the 5-HT7 receptor, which reduces the risk of off-target effects. The compound has also been shown to have good oral bioavailability and brain penetration, making it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the research and development of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate. One potential direction is the investigation of its efficacy in clinical trials for the treatment of depression, anxiety, and schizophrenia. Another direction is the exploration of its potential use in the treatment of cognitive impairment associated with neuropsychiatric disorders. Additionally, further research is needed to elucidate the long-term safety and tolerability of this compound.
Scientific Research Applications
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate has been extensively studied in preclinical models for its potential use in the treatment of various neuropsychiatric disorders. The compound has shown promising results in animal models of depression, anxiety, and schizophrenia. In a study published in the Journal of Psychopharmacology, this compound AF35700 was found to reverse the cognitive deficits induced by ketamine in rats, indicating its potential use in the treatment of cognitive impairment associated with schizophrenia.
properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2.C2H2O4/c19-17-7-5-6-16(14-17)15-20-12-8-18(9-13-20)21-10-3-1-2-4-11-21;3-1(4)2(5)6/h5-7,14,18H,1-4,8-13,15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIVLDTQWUAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.